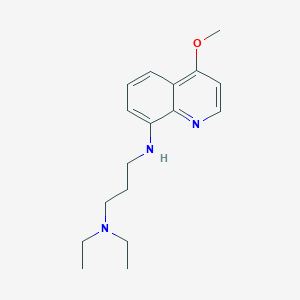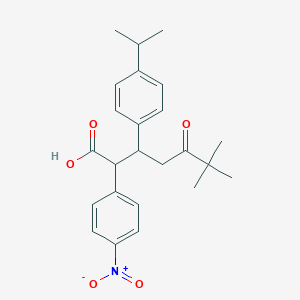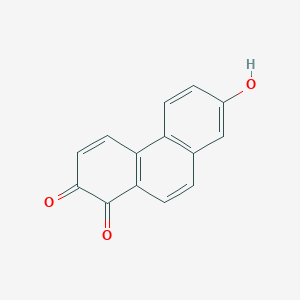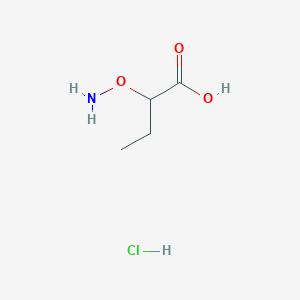
2-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(aminooxy)-, hydrochloride (11): is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of butanoic acid, where an aminooxy group is attached to the second carbon atom, and it is combined with hydrochloride in a 1:1 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) typically involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the aminooxy derivative. The final product is obtained by treating the aminooxy derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and as a precursor for other aminooxy compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: In the industrial sector, butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
Hydroxylamine hydrochloride: A compound with the formula NH2OH·HCl, used in the synthesis of oximes.
Aminooxyacetic acid: A compound with a similar aminooxy group but different structural features.
Uniqueness: Butanoic acid, 2-(aminooxy)-, hydrochloride (1:1) is unique due to the presence of both the aminooxy group and the hydrochloride salt, which imparts specific chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a useful tool in biochemical research.
Propriétés
Numéro CAS |
54716-30-2 |
|---|---|
Formule moléculaire |
C4H10ClNO3 |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-aminooxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-3(8-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
Clé InChI |
ONNXJNLCGRWYCR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


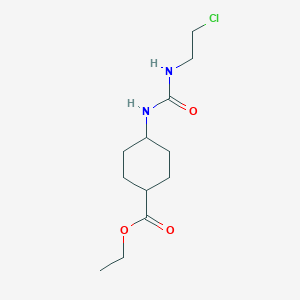
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
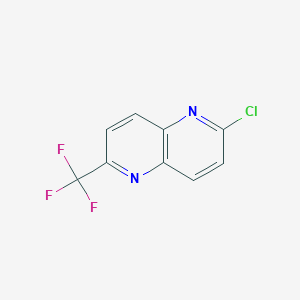
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)

